molecular formula C23H26FN3O4 B2525926 methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396571-04-2

methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2525926
CAS RN: 1396571-04-2
M. Wt: 427.476
InChI Key: JUFRDNYMBJKMER-UHFFFAOYSA-N
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Description

The compound of interest, methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various infections. The compound features a fluorine atom and a piperazine ring, both of which are common modifications in quinolone derivatives to enhance antibacterial properties.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the alkylation of hydroxyquinoline carboxylic acid esters with various substituents, followed by the introduction of a piperazine ring. For instance, the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with substituted-benzyl chlorides, followed by treatment with piperazine, yields 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl esters . These intermediates are then hydrolyzed and acidified to afford the final quinolone compounds. The synthesis of the specific compound would likely follow a similar pathway, with the introduction of a methoxyphenyl group and a methyl ester at specific positions on the quinolone core.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridone ring, with various substituents that influence the compound's antibacterial activity and pharmacokinetic properties. The presence of a fluorine atom at the C-6 or C-8 position is a common feature that enhances the potency of these compounds. The piperazine ring, often substituted at the N-1 position, is another structural motif that contributes to the compound's activity .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions during their synthesis and within biological systems. The initial steps of synthesis involve nucleophilic substitution reactions, where the hydroxyquinoline ester reacts with chlorides to introduce different substituents. In biological systems, these compounds may undergo hydrolysis, oxidation, and conjugation reactions that affect their distribution, metabolism, and excretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and lipophilicity, are crucial for their antibacterial efficacy and pharmacokinetic profile. The introduction of a methoxy group can influence the lipophilicity and, consequently, the ability of the compound to penetrate bacterial cells. The fluorine atom typically increases the compound's stability and resistance to enzymatic degradation. The piperazine ring is known to improve the solubility and contribute to the overall pharmacokinetic properties of the compound .

properties

IUPAC Name

methyl 7-fluoro-1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)22(28)21-20-15-17(24)4-3-16(20)9-10-27(21)23(29)31-2/h3-8,15,21H,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFRDNYMBJKMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4=C(CCN3C(=O)OC)C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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